4,4'-Methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine) is an alicyclic diamine known for its unique chemical structure and properties. This compound is widely used in various industrial applications, particularly in the synthesis of polyamides and epoxy resins . Its molecular formula is C21H38N2, and it is characterized by its high chemical resistance and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine) typically involves nucleophilic substitution reactions. One common method is the reaction of 4,4’-methylenebis(cyclohexylamine) with appropriate alkylating agents under controlled conditions . The reaction conditions often include the use of solvents like methanol or chloroform and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: Nucleophilic substitution reactions are common, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4’-Methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine) has a wide range of scientific research applications:
Medicine: Its derivatives are explored for potential therapeutic applications due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine) involves its interaction with various molecular targets and pathways. The compound’s amine groups can form strong hydrogen bonds and ionic interactions with other molecules, leading to its effectiveness in polymerization reactions. Additionally, its alicyclic structure provides rigidity and stability to the resulting polymers .
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminodicyclohexylmethane: This compound is structurally similar but lacks the methyl and propylidene groups, resulting in different chemical properties.
4,4’-Methylenebis(cyclohexylamine): Another similar compound, which is used in similar applications but has different reactivity due to the absence of additional substituents.
Uniqueness
4,4’-Methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine) is unique due to its specific substituents, which enhance its chemical resistance and stability. These properties make it particularly valuable in the synthesis of high-performance polymers and resins .
Properties
CAS No. |
66230-23-7 |
---|---|
Molecular Formula |
C23H42N2 |
Molecular Weight |
346.6 g/mol |
IUPAC Name |
N-[4-[[4-(butan-2-ylideneamino)-3-methylcyclohexyl]methyl]-2-methylcyclohexyl]butan-2-imine |
InChI |
InChI=1S/C23H42N2/c1-7-18(5)24-22-11-9-20(13-16(22)3)15-21-10-12-23(17(4)14-21)25-19(6)8-2/h16-17,20-23H,7-15H2,1-6H3 |
InChI Key |
OCBSXMZSRJLIQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NC1CCC(CC1C)CC2CCC(C(C2)C)N=C(C)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.